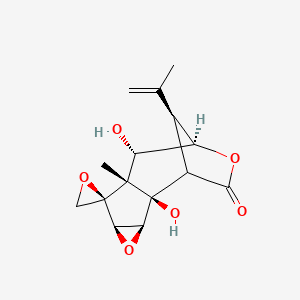
4-(3-Fluorophenoxy)cyclohexan-1-amine hydrochloride
Vue d'ensemble
Description
4-(3-Fluorophenoxy)cyclohexan-1-amine hydrochloride, also known as 3-FPCA, is an organic compound that has a wide range of applications in scientific research. It is a cyclic amine with a phenyl ring containing a fluorine atom. It is used in various organic synthesis and as a chemical intermediate in the production of pharmaceuticals and agrochemicals. 3-FPCA has been used in the development of various drugs, including those used to treat cancer, HIV, and Alzheimer’s disease. It is also used in the synthesis of other organic compounds and in the study of biochemistry and physiology.
Applications De Recherche Scientifique
Electrophilic Amination and Synthesis Applications
Electrophilic Amination : A study demonstrated the electrophilic amination of fluorophenols using diazenes, highlighting a methodology that could be applicable to the synthesis or modification of compounds like "4-(3-Fluorophenoxy)cyclohexan-1-amine hydrochloride" (Bombek et al., 2004).
Synthesis of Aminocompounds : Another study detailed the synthesis of complex aminocompounds, potentially relevant for understanding the synthesis routes of compounds with cyclohexan-1-amine structures (Aghamali̇yev et al., 2018).
Theoretical and Infrared Studies
- Conformational Analysis : Theoretical and infrared studies on monofluorophenols offer insights into the conformations of molecules with similar functional groups, which could be relevant for predicting the behavior of "4-(3-Fluorophenoxy)cyclohexan-1-amine hydrochloride" in various solvents or conditions (Moreira et al., 2012).
Catalytic and Polymerization Studies
Catalytic Hydrodechlorination : Research on the catalytic hydrodechlorination of 4-chlorophenol using amine-functionalized magnetite nanoparticles reveals potential applications in environmental remediation and the development of catalytic systems (Fan et al., 2014).
Polymerization Applications : Studies on the copolymerization of cyclohexene oxide and carbon dioxide, as well as the synthesis and properties of organosoluble polyimides based on specific diamines, provide insights into the potential polymer-related applications of similar compounds (Devaine-Pressing et al., 2015).
Propriétés
IUPAC Name |
4-(3-fluorophenoxy)cyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO.ClH/c13-9-2-1-3-12(8-9)15-11-6-4-10(14)5-7-11;/h1-3,8,10-11H,4-7,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEIVSBEPMVIOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)OC2=CC(=CC=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluorophenoxy)cyclohexan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Ethyl({[4-(propan-2-yl)cyclohexyl]methyl})amine](/img/structure/B1489857.png)


![methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1489863.png)

